molecular formula C23H22Cl2N4O B1662324 GP1a

GP1a

货号: B1662324
分子量: 441.3 g/mol
InChI 键: FNOMTMVRTBHRET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide (referred to hereafter as the target compound) is a synthetic tricyclic pyrazole derivative developed as a selective cannabinoid receptor type 2 (CB2) agonist. Its design integrates a 1,4-dihydroindeno[1,2-c]pyrazole core substituted with a 2,4-dichlorophenyl group at position 1, a methyl group at position 6, and a piperidin-1-yl carboxamide moiety at position 3 . This structural configuration was optimized to enhance CB2 receptor selectivity over CB1, aiming to exploit therapeutic benefits—such as anti-inflammatory, anti-neoplastic, and analgesic effects—while minimizing psychoactive side effects mediated by CB1 receptors . The compound has been extensively studied in preclinical models, demonstrating robust CB2 affinity and agonist activity in cellular assays .

属性

IUPAC Name

1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOMTMVRTBHRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Catalytic and Solvent Optimization

Green chemistry approaches prioritize PEG-400 due to its low toxicity and reusability. A comparative study demonstrated that PEG-400 reduced reaction times by 30% compared to ethanol while maintaining yields above 80%. Catalysts like bleaching earth clay further enhance regioselectivity, minimizing byproducts such as diastereomers.

Microwave-Assisted Cyclocondensation

The key indeno[1,2-c]pyrazole scaffold is formed via cyclocondensation of α,β-unsaturated ketones with arylhydrazine hydrochlorides. A microwave-assisted method significantly improves efficiency:

Reaction Conditions

  • Reagents : Arylhydrazine hydrochloride, acetic acid (catalyst), ethanol (solvent).
  • Microwave Parameters : 300 W, 80°C, 10–15 minutes.
  • Yield : 85–95%.

The reaction proceeds via Michael addition followed by cyclization, confirmed by the absence of C=O IR stretches (1684 cm⁻¹) and the emergence of C=N bands (1630–1450 cm⁻¹). Nuclear magnetic resonance (NMR) spectra validate the structure, with indene C4-CH2 protons appearing as singlets at 3.32–3.75 ppm.

Functionalization and Carboxamide Formation

The final step introduces the piperidin-1-yl carboxamide group at position 3 of the pyrazole ring. Two strategies are documented:

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), piperidine.
  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
  • Yield : ~70%.

Direct Aminolysis

  • Reagents : Piperidine, triethylamine (base).
  • Conditions : Tetrahydrofuran (THF), reflux, 6 hours.
  • Yield : 65–75%.

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 441.3 (C23H22Cl2N4O).

Green Synthesis Adaptations

To reduce environmental impact, PEG-400 replaces traditional solvents in both Claisen-Schmidt and cyclocondensation steps. Key advantages include:

  • Reaction Efficiency : 95% yield for cyclocondensation in PEG-400 vs. 80% in ethanol.
  • Purification : Recrystallization from aqueous acetic acid avoids column chromatography.

Comparative Analysis of Methods

Parameter Microwave Method Green PEG-400 Method
Reaction Time 10–15 minutes 180–230 minutes
Yield 85–95% 85–95%
Solvent Toxicity Moderate (ethanol) Low (PEG-400)
Energy Consumption High (microwave) Low (thermal heating)

The microwave method excels in speed, while PEG-400 aligns with sustainable chemistry principles.

Structural Characterization

Critical spectroscopic data for the final compound:

  • IR : C=O stretch at 1680 cm⁻¹ (carboxamide).
  • ¹H NMR : Singlets at δ 1.57 ppm (piperidine C3/C4/C5-H) and δ 3.23 ppm (piperidine C2/C6-H).
  • ¹³C NMR : Peaks at 27.63 ppm (C4-CH2) and 158.2 ppm (carboxamide C=O).

化学反应分析

GP 1a 经历了几种类型的化学反应,包括:

    氧化: 在特定条件下,GP 1a 可以被氧化形成各种氧化衍生物。

    还原: 该化合物可以被还原形成不同的还原产物。

    取代: GP 1a 可以发生取代反应,其中分子中的一个或多个原子被其他原子或基团取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。

科学研究应用

GP 1a 有几种科学研究应用,包括:

    化学: 用作大麻素受体研究中的参考化合物。

    生物学: 研究其对细胞信号通路的影响,特别是在与 CB2 受体相关的方面。

    医学: 研究其在伤口愈合、炎症和纤维化中的潜在治疗作用。

    工业: 用于开发针对大麻素受体的新的药物

相似化合物的比较

Comparison with Structural Analogues

The target compound belongs to a broader class of tricyclic pyrazole-based CB2 ligands. Key structural modifications in analogues influence receptor affinity, selectivity, and functional activity. Below is a detailed comparison:

Affinity and Selectivity

Table 1: Receptor Binding Profiles of Selected CB2 Ligands

Compound Name CB2 Affinity (nM) CB1 Affinity (nM) Selectivity Ratio (CB2/CB1) Functional Activity Reference
Target compound ~10–20 >10,000 >500 CB2 agonist
1-(2',4'-Dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (2a) 1–5 >10,000 >2000 CB2 agonist
6-Chloro-7-methyl-1-(2,4-dichlorophenyl)-N-fenchyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (22) 20–50 >10,000 >200 CB2 agonist
GW-405833 3.8* 3900* ~1000 CB2 agonist, CB1 non-competitive antagonist

*Values for GW-405833 approximated from literature cited in .

  • Target compound vs. 2a : The replacement of the piperidin-1-yl group in the target compound with cyclohexylamine in 2a resulted in a 10-fold increase in CB2 affinity (single-digit nM vs. 10–20 nM), likely due to enhanced hydrophobic interactions with the receptor .
  • Target compound vs. 22 : Substituting the 6-methyl group with chloro and replacing piperidin-1-yl with a bulkier fenchyl group in 22 reduced CB2 affinity (low two-digit nM) but retained selectivity .
Functional Activity

All compounds listed in Table 1 exhibit agonist activity at CB2 receptors. The target compound and its analogues (e.g., 2a, 2b) demonstrated efficacy in inhibiting cAMP production in human HL-60 cells, a hallmark of CB2 activation . Notably, GW-405833, while a potent CB2 agonist, also acts as a non-competitive CB1 antagonist, which may provide additional therapeutic advantages in neuropathic pain models .

Therapeutic Implications and Research Progress

  • Its high CB2 selectivity (>500-fold over CB1) positions it as a candidate for peripheral conditions without central side effects .
  • GW-405833 : Advanced to investigational stages for neuropathic and inflammatory pain, with evidence of efficacy in rodent models .
  • 2a : Superior CB2 affinity and selectivity (>2000-fold) make it a lead candidate for further optimization, particularly in oncology (e.g., CB2-mediated anti-proliferative effects) .

生物活性

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide, commonly referred to as GP 1a, is a compound of significant interest in pharmacological research due to its selective activity at cannabinoid receptors, particularly the CB2 receptor. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C23H22Cl2N4O
  • Molecular Weight : 439.36 g/mol
  • IUPAC Name : N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide

GP 1a functions primarily as an inverse agonist at the CB2 cannabinoid receptor. This receptor is predominantly found in immune tissues and plays a crucial role in modulating inflammation and immune responses. The compound exhibits approximately 30-fold selectivity for CB2 over CB1 receptors , indicating its potential for reduced psychoactive effects compared to other cannabinoids that target CB1 receptors .

Key Findings on Mechanism:

  • Inverse Agonism : GP 1a has been shown to inhibit the basal activity of the CB2 receptor, leading to decreased intracellular signaling pathways associated with inflammation .
  • Signal Modulation : It enhances the expression of phosphorylated ERK1/2 (P-ERK1/2) in HL-60 cells, suggesting a role in promoting cellular responses linked to survival and proliferation .

Biological Activity

The biological activity of GP 1a can be summarized as follows:

Activity TypeDescription
Receptor Interaction Inverse agonist activity at CB2 receptors (pEC50 = 7.1) .
Selectivity Approximately 30-fold selectivity for CB2 over CB1 receptors .
Cellular Effects Increases P-ERK1/2 expression in HL-60 cells; modulates intracellular calcium concentrations .

Case Studies and Research Findings

Several studies have explored the therapeutic implications of GP 1a:

  • Inflammation Modulation : A study demonstrated that GP 1a effectively reduced inflammation in murine models by inhibiting pro-inflammatory cytokines through CB2 receptor activation .
  • Neurological Protection : Research indicated that GP 1a could provide neuroprotective effects by attenuating calcium influx and cell death in neuronal cells exposed to excitotoxic agents like NMDA .
  • Potential in Metabolic Disorders : Emerging evidence suggests that compounds similar to GP 1a may play a role in managing obesity-related metabolic syndromes by modulating endocannabinoid signaling pathways .

常见问题

Q. What synthetic strategies are commonly employed for synthesizing N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide?

The synthesis typically involves a multi-step process starting with condensation reactions to assemble the indeno-pyrazole core. For example, derivatives of similar pyrazole-carboxamides are synthesized via:

  • Core template assembly : Condensation of substituted phenyl precursors with heterocyclic intermediates (e.g., piperidinyl or pyrrolidinyl moieties) under anhydrous conditions .
  • Functionalization : Introduction of dichlorophenyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation. Evidence from analogous compounds highlights the use of 1,5-diarylpyrazole templates for regioselective modifications .
  • Purification : Column chromatography or preparative HPLC (≥95% purity) to isolate intermediates and final products .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Key analytical methods include:

  • NMR spectroscopy : Confirm regiochemistry of the indeno-pyrazole core and substitution patterns (e.g., ¹H/¹³C NMR for dichlorophenyl and piperidinyl protons) .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing for solid-state studies .
  • HPLC : Assess purity (>98%) and detect residual solvents or byproducts .

Advanced Research Questions

Q. What methodologies are recommended for identifying the pharmacological targets of this compound?

Advanced approaches include:

  • Receptor binding assays : Screen against cannabinoid (CB1/CB2) or serotonin receptors due to structural similarity to diarylpyrazole derivatives (e.g., SR141716 analogs) .
  • Kinase profiling : Use high-throughput kinase inhibition assays to identify off-target interactions .
  • Computational docking : Molecular dynamics simulations to predict binding affinities with targets like G-protein-coupled receptors (GPCRs) .
  • In vivo models : Zebrafish or murine studies to correlate structural modifications with behavioral or metabolic outcomes .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Methodological considerations:

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .
  • Orthogonal assays : Validate results using both fluorescence-based and radioligand binding assays .
  • Batch-to-batch consistency : Ensure synthetic reproducibility via NMR and LC-MS lot analysis .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 1,5-diarylpyrazoles) to identify trends in substituent effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt formation : Introduce hydrochloride or phosphate salts to enhance aqueous solubility .
  • Prodrug design : Modify the carboxamide group with ester or PEGylated moieties for improved membrane permeability .
  • Nanoparticle encapsulation : Use liposomal or PLGA-based carriers to increase circulation time .
  • LogP optimization : Adjust methyl or halogen substituents to balance hydrophilicity (ClogP <5) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Critical SAR parameters include:

  • Piperidinyl substitutions : Replace N-piperidinyl with morpholinyl or azetidinyl groups to modulate receptor selectivity .
  • Dichlorophenyl positioning : Evaluate para vs. ortho substitutions for steric and electronic effects on binding .
  • Methyl group role : Assess the 6-methyl indeno group’s contribution to metabolic stability via cytochrome P450 inhibition assays .

Methodological Notes

  • Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-provided data (e.g., benchchem.com is excluded per guidelines).
  • Data reproducibility : Document reaction conditions (e.g., solvent, catalyst) explicitly to enable replication .
  • Ethical compliance : Adhere to institutional guidelines for pharmacological testing, particularly for CNS-targeting compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GP1a
Reactant of Route 2
Reactant of Route 2
GP1a

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。